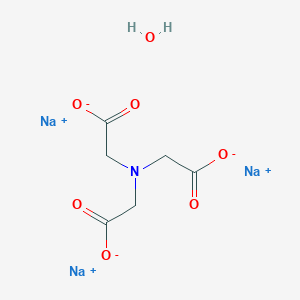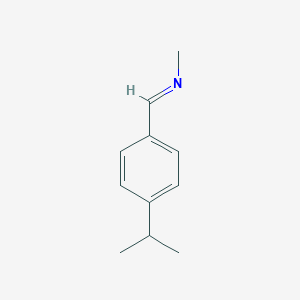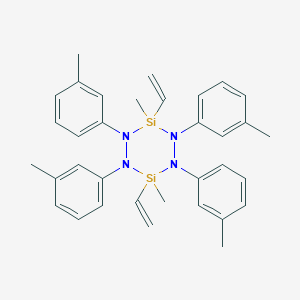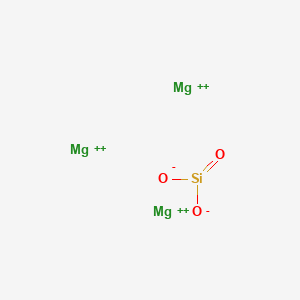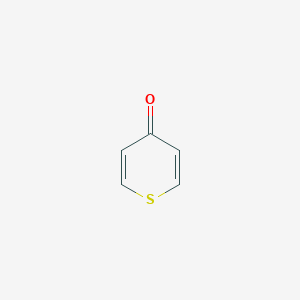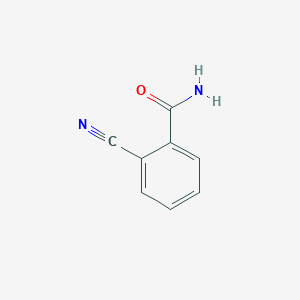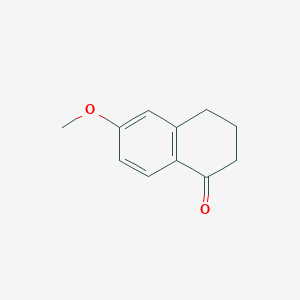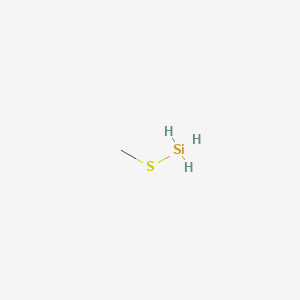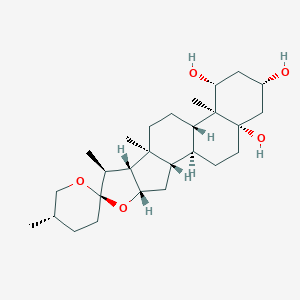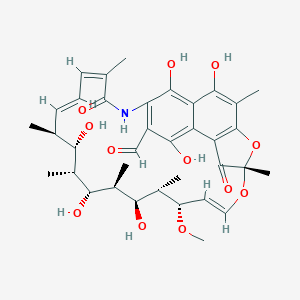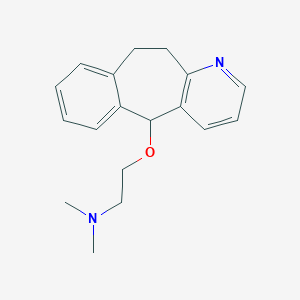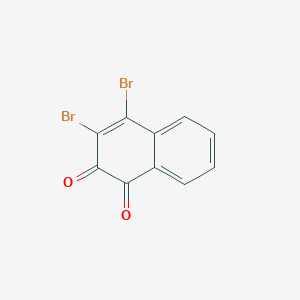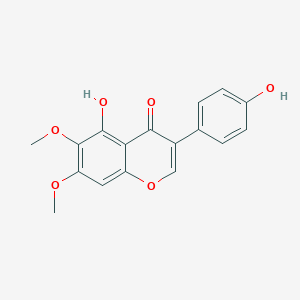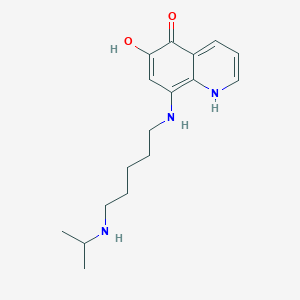
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which makes it a promising candidate for use in a variety of research settings. In
Applications De Recherche Scientifique
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- has been studied for its potential applications in a variety of scientific research settings. One of the most promising areas of research is in the field of neuroscience. Studies have shown that this compound has neuroprotective properties and can help to prevent neuronal damage caused by various neurotoxins. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- is not yet fully understood. However, studies have suggested that it may act by inhibiting the production of reactive oxygen species (ROS) and by modulating the activity of various signaling pathways in the brain.
Effets Biochimiques Et Physiologiques
Studies have shown that 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- has a number of biochemical and physiological effects. These include reducing oxidative stress, protecting against neuronal damage, and modulating the activity of various signaling pathways in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- in lab experiments is its unique chemical structure, which makes it a promising candidate for use in a variety of research settings. However, there are also some limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are a number of future directions for research on 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)-. One area of research is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Another area of research is in the development of new methods for synthesizing this compound more efficiently and cost-effectively. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a variety of research settings.
Conclusion
In conclusion, 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- is a synthetic compound that has been studied for its potential applications in a variety of scientific research settings. This compound has a unique chemical structure that makes it a promising candidate for use in a variety of research settings. While there are still some limitations to using this compound, there are also many promising areas of research that could lead to new breakthroughs in the field of neuroscience and beyond.
Méthodes De Synthèse
The synthesis of 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- involves several steps. The first step is the reaction of 5,6-Quinolinediol with 1-iodopentane in the presence of potassium carbonate. This reaction results in the formation of 5,6-Quinolinediol, 8-((5-iodopentyl)amino)-. The second step involves the reaction of this intermediate with isopropylamine in the presence of sodium hydride. This reaction results in the formation of 5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)-. The final product is obtained after purification using column chromatography.
Propriétés
Numéro CAS |
17605-76-4 |
|---|---|
Nom du produit |
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- |
Formule moléculaire |
C17H25N3O2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
8-[5-(propan-2-ylamino)pentylamino]quinoline-5,6-diol |
InChI |
InChI=1S/C17H25N3O2/c1-12(2)18-8-4-3-5-9-19-14-11-15(21)17(22)13-7-6-10-20-16(13)14/h6-7,10-12,18-19,21-22H,3-5,8-9H2,1-2H3 |
Clé InChI |
ZMBQKIZGEHZWRQ-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)NCCCCCNC1=C2C(=CC=CN2)C(=O)C(=C1)O |
SMILES |
CC(C)NCCCCCNC1=CC(=C(C2=C1N=CC=C2)O)O |
SMILES canonique |
CC(C)NCCCCCNC1=C2C(=CC=CN2)C(=O)C(=C1)O |
Synonymes |
5,6-Quinolinediol, 8-((5-((1-methylethyl)amino)pentyl)amino)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



